Bis(trifluoromethylsulphonyl)methane

Catalog No.
S749508
CAS No.
428-76-2
M.F
C3H2F6O4S2
M. Wt
280.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trifluoromethylsulphonyl)methane

CAS Number

428-76-2

Product Name

Bis(trifluoromethylsulphonyl)methane

IUPAC Name

trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane

Molecular Formula

C3H2F6O4S2

Molecular Weight

280.2 g/mol

InChI

InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2

InChI Key

QBOFWVRRMVGXIG-UHFFFAOYSA-N

SMILES

C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Canonical SMILES

C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Organic Synthesis

Due to the presence of the two trifluoromethanesulfonyl (Tf) groups, bis(trifluoromethanesulfonyl)methane exhibits mild acidity. This property allows it to function as a catalyst in various organic reactions. For instance, research has explored its use as a Lewis acid catalyst for the Diels-Alder reaction, a cycloaddition reaction forming cyclic structures [].

Bis(trifluoromethylsulphonyl)methane is an organic compound with the chemical formula C3H2F6O4S2 . It is a colorless solid at room temperature and belongs to the class of sulfones. The compound features two trifluoromethylsulfonyl groups connected by a methylene bridge, giving it a symmetrical structure .

  • Corrosivity: Bis-Tf is likely corrosive and can cause severe skin and eye burns [].
  • Toxicity: Limited data available, but it's advisable to handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Reactivity: May react violently with strong bases or oxidizing agents [].

  • Halogenation: The compound reacts with N-halogenosuccinimide to form bis(trifluoromethylsulfonyl) dihalogenomethanes . This reaction demonstrates the reactivity of the central methylene group.
  • Salt formation: The compound can form potassium or silver salts, which are useful intermediates for further reactions .
  • Deprotonation: Due to the electron-withdrawing nature of the trifluoromethylsulfonyl groups, the central methylene protons are relatively acidic and can be easily removed to form an anion.

While specific biological activity data for bis(trifluoromethylsulphonyl)methane is limited, compounds containing trifluoromethylsulfonyl groups have been shown to exhibit various biological effects. These may include potential antimicrobial or enzyme inhibitory properties, but further research is needed to confirm any specific biological activities of this compound.

Bis(trifluoromethylsulphonyl)methane and its derivatives have several important applications:

  • Ionic liquids: Compounds with trifluoromethylsulfonyl groups are widely used in the development of ionic liquids, which have applications in various fields, including electrochemistry and catalysis .
  • Battery technology: The trifluoromethanesulfonyl group is important in lithium-ion and lithium metal batteries due to its high dissociation and conductivity properties .
  • Surface passivation: Solutions based on molecules with trifluoromethanesulfonyl groups have been found to provide excellent room temperature surface passivation, which is crucial in various electronic applications .
  • Organic synthesis: The compound can serve as a starting material or intermediate in the synthesis of more complex organic molecules, particularly those containing fluorine.

Bis(trifluoromethylsulphonyl)methane interacts with various chemical species due to its unique structure:

  • Metal ions: The compound can form complexes with metal ions, which is relevant to its applications in battery technology and catalysis.
  • Organic bases: The acidic nature of the central methylene protons allows for interactions with organic bases, leading to the formation of salts or ionic compounds.
  • Halogenating agents: As mentioned earlier, the compound reacts with N-halogenosuccinimide, demonstrating its ability to undergo electrophilic substitution reactions.

Similar Compounds

Several compounds share structural similarities with bis(trifluoromethylsulphonyl)methane:

  • Bis(trifluoromethane)sulfonimide: This compound replaces the central carbon atom with a nitrogen atom, resulting in different chemical properties and applications .
  • Trifluoromethanesulfonic acid: While not directly analogous, this compound contains a single trifluoromethylsulfonyl group and is often used as a strong acid in organic synthesis.
  • Bis(trifluoromethylsulfonyl)amine: This compound is similar to bis(trifluoromethane)sulfonimide but with a proton on the nitrogen atom, making it a strong acid.

Bis(trifluoromethylsulphonyl)methane is unique among these compounds due to its carbon-centered structure, which allows for different reactivity patterns and applications. Its ability to form stable anions and undergo various chemical transformations makes it a versatile compound in organic synthesis and materials science .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

428-76-2

Wikipedia

Methane, bis[(trifluoromethyl)sulfonyl]-

General Manufacturing Information

Methane, bis[(trifluoromethyl)sulfonyl]-: ACTIVE

Dates

Modify: 2023-08-15

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